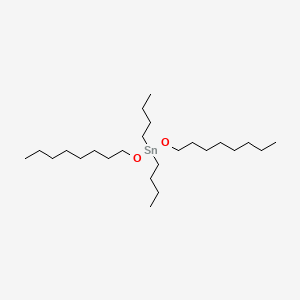

Dibutylbis(octyloxy)stannane

Description

Contextualization within Dibutyltin (B87310) Compound Investigations

Dibutyltin compounds are a class of organotin chemicals characterized by a tin atom covalently bonded to two butyl groups. frontiersin.org There are at least 18 different dibutyltin compounds registered by the European Chemicals Agency (ECHA). frontiersin.org Research into these compounds often focuses on their application as stabilizers for polyvinyl chloride (PVC) and as catalysts in various chemical reactions. industrialchemicals.gov.au

Historically, compounds like dibutyltin dilaurate and dibutyltin maleate (B1232345) were among the first commercially successful stabilizers for PVC, preventing its degradation. lupinepublishers.com The study of dibutyltin compounds also extends to understanding their chemical behavior and interactions. For instance, research has explored the synthesis and spectroscopic characterization of various dibutyltin(IV) dithiocarbamates. researchgate.net More recent investigations have delved into the biological activities of dibutyltin compounds. frontiersin.orgnih.gov Dibutylbis(octyloxy)stannane is one of these numerous dibutyltin compounds, and its specific properties and applications are a subject of targeted research within this class.

Significance of Organotin Compounds in Contemporary Chemical Research

Organotin chemistry has a rich history dating back to the mid-19th century. lupinepublishers.com The industrial applications of these compounds, discovered around the 1940s, spurred a significant increase in research. lupinepublishers.commdpi.com Today, organotin compounds are recognized for their diverse utility, making them a significant area of contemporary chemical research. researchgate.net

The primary applications of organotin compounds fall into three main categories: as stabilizers for polymers like PVC, as industrial and agricultural biocides, and as catalysts for a variety of chemical reactions. lupinepublishers.com Diorganotin derivatives, in particular, find major application (around 70%) as heat and light stabilizers for PVC. mdpi.com They are also widely used as catalysts in the production of polyurethanes and for the room-temperature vulcanization of silicones. inchem.org The effectiveness and properties of organotin compounds are largely determined by the nature and number of organic groups attached to the tin atom. lupinepublishers.comgelest.com This versatility ensures their continued importance in fields ranging from polymer chemistry to organic synthesis. researchgate.netresearchgate.net

Scope and Research Trajectories Pertaining to this compound

Research concerning this compound is focused on its specific chemical properties and potential applications, drawing from the general characteristics of dibutyltin compounds. The primary areas of investigation include its role as a catalyst and a stabilizer. Like other dibutyltin compounds, it is explored for its utility in the manufacture of polyurethane foams and as a stabilizer in PVC formulations. industrialchemicals.gov.auontosight.ai

The chemical structure of this compound, featuring a central tin atom bonded to two butyl groups and two octyloxy groups, gives it properties typical of organotin compounds, such as high thermal stability. ontosight.ailookchem.com Research trajectories likely involve optimizing its use in polymerization processes and synthesizing novel materials. Furthermore, as with many organotin compounds, there is an ongoing effort to understand its chemical behavior and interactions in various systems. ontosight.ai

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3349-38-0 |

| Molecular Formula | C24H52O2Sn |

| Molecular Weight | 491.386 g/mol |

| Boiling Point | 194.7°C at 760mmHg |

| Flash Point | 81.1°C |

Source: lookchem.comchemicalbook.com

List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dibutyltin dilaurate |

| Dibutyltin maleate |

| Dibutyltin methyl maleate |

| Dibutyltin dichloride |

| Dibutyltin(IV) dithiocarbamates |

| Phthaloylbis(oxy)bis(dibutyl(octyloxy)stannane) |

| Polyvinyl chloride (PVC) |

| Stannous octoate |

| Tributyltin chloride |

Structure

2D Structure

Properties

CAS No. |

3349-38-0 |

|---|---|

Molecular Formula |

C24H52O2Sn |

Molecular Weight |

491.4 g/mol |

IUPAC Name |

dibutyl(dioctoxy)stannane |

InChI |

InChI=1S/2C8H17O.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h2*2-8H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |

InChI Key |

UDXJOSPXJCRUGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO[Sn](CCCC)(CCCC)OCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutylbis Octyloxy Stannane and Analogous Organotin Compounds

Established Synthetic Pathways to Diorganotin(IV) Compounds

The traditional synthesis of diorganotin(IV) dialkoxides, such as dibutylbis(octyloxy)stannane, relies on well-documented reactions involving the functionalization of dibutyltin (B87310) precursors.

Alkoxylation and esterification are fundamental reactions for creating the Sn-O-C linkage characteristic of organotin alkoxides. A primary method involves the reaction of diorganotin dihalides, such as dibutyltin dichloride, with an appropriate alcohol in the presence of a base to neutralize the resulting hydrohalic acid. google.combnt-chemicals.comatamanchemicals.comatamankimya.com This approach is a straightforward and widely used route to a diverse range of diorganotin dialkoxides.

Another significant pathway is transesterification, where a diorganotin compound with a more volatile leaving group, like dibutyltin dimethoxide, is reacted with a higher boiling alcohol, such as 1-octanol (B28484). google.com This equilibrium-driven process is often favored for the synthesis of higher alkoxides due to the ease of removing the lower-boiling alcohol byproduct. google.com

Dibutyltin oxide (DBTO) serves as a versatile precursor for the synthesis of various organotin compounds, including alkoxides and carboxylates. wikipedia.org It can be directly reacted with alcohols, a process that is particularly useful for preparing diorganotin dialkoxides. wikipedia.orgthieme-connect.com The reaction of DBTO with alcohols often requires elevated temperatures to drive the condensation and remove the water formed. gelest.com

Esterification reactions, while primarily used to form organotin carboxylates, can be relevant in the broader context of stannane (B1208499) synthesis. Organotin oxides and alkoxides are effective catalysts for esterification and transesterification reactions, highlighting the reactivity of the tin-oxygen bond. gelest.comatamankimya.com These catalytic processes underscore the reversible nature of the Sn-O bond formation, which is central to the synthesis of organotin alkoxides.

The selection of precursors is a critical aspect of synthesizing dibutyltin compounds. Dibutyltin dichloride (DBTDC) is a common and commercially available starting material. bnt-chemicals.comatamanchemicals.comatamankimya.comguidechem.com It is a versatile precursor for a wide array of dibutyltin derivatives through nucleophilic substitution of the chloride ligands. bnt-chemicals.comguidechem.com The synthesis of DBTDC itself can be achieved through the redistribution reaction between tetrabutyltin (B32133) and tin(IV) chloride. bnt-chemicals.comatamanchemicals.comatamankimya.com

Dibutyltin oxide (DBTO) is another key precursor, often prepared by the hydrolysis of dibutyltin dichloride. lupinepublishers.comwipo.int DBTO is a polymeric solid that can be challenging to work with due to its insolubility in most organic solvents. wikipedia.org However, it readily reacts with a variety of acidic reagents, including alcohols and carboxylic acids, to form the corresponding dibutyltin derivatives. wikipedia.orglupinepublishers.com

The choice of reagents for the synthesis of this compound typically involves dibutyltin dichloride or oxide as the tin source and 1-octanol as the alkoxide source. When starting from the dichloride, a base is required to scavenge the HCl generated during the reaction. Common bases include sodium methoxide (B1231860) or other alkali metal alkoxides. google.com

Table 1: Key Precursors in Dibutyltin Chemistry

| Compound Name | Chemical Formula | Key Role in Synthesis |

| Dibutyltin Dichloride | (C₄H₉)₂SnCl₂ | Versatile starting material for nucleophilic substitution reactions. bnt-chemicals.comatamanchemicals.comatamankimya.comguidechem.com |

| Dibutyltin Oxide | (C₄H₉)₂SnO | Precursor for reaction with alcohols and carboxylic acids. wikipedia.orglupinepublishers.com |

| Tetrabutyltin | (C₄H₉)₄Sn | Used in the synthesis of dibutyltin dichloride. bnt-chemicals.comatamanchemicals.comatamankimya.com |

| Tin(IV) Chloride | SnCl₄ | Reactant for the synthesis of organotin chlorides. bnt-chemicals.comatamanchemicals.comatamankimya.comlupinepublishers.com |

Development of Novel Synthetic Approaches to this compound

Recent research has focused on developing more efficient, sustainable, and high-yield methods for the synthesis of organotin compounds, including this compound.

The mechanism of organotin alkoxide formation is believed to proceed through a nucleophilic attack of the alcohol on the tin center. In the case of diorganotin dihalides, the reaction is facilitated by a base that deprotonates the alcohol, increasing its nucleophilicity.

For reactions involving dibutyltin oxide, the mechanism is thought to involve the initial coordination of the alcohol to the tin atom, followed by proton transfer and the elimination of water. The process can be catalyzed by the reactants themselves. Studies on the catalytic activity of organotin compounds in reactions like urethane (B1682113) formation and esterification have provided insights into the fundamental steps of ligand exchange and insertion at the tin center. lupinepublishers.comsci-hub.rursc.orgresearchgate.net These studies suggest that the formation of a tin alkoxide intermediate is a crucial step in many catalytic cycles involving organotin compounds. lupinepublishers.comsci-hub.ruresearchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the reaction pathways and transition states in organotin-catalyzed reactions, further elucidating the mechanisms of organotin alkoxide formation and reactivity. researchgate.net

The development of high-yield and sustainable synthetic methods is a key area of contemporary research. One approach involves the use of alternative reaction media and catalysts to improve efficiency and reduce waste. For instance, ultrasound-assisted synthesis has been explored for the preparation of certain organotin compounds, offering shorter reaction times and high yields. chalmers.se

The direct synthesis of organotin alkoxides from tin metal, an alkyl halide, and an alcohol offers a more atom-economical route compared to multi-step syntheses starting from tin(IV) chloride. google.comgoogle.com While not yet widely applied to this compound specifically, these innovative methods hold promise for future sustainable production.

Furthermore, the development of catalytic methods for the synthesis of organotin alkoxides is an active area of research. For example, the reaction of dibutyltin oxide with alcohols can be accelerated. google.com The search for environmentally benign catalysts to replace traditional organotin compounds in various applications is also driving the development of new synthetic strategies for these molecules. rsc.org

Table 2: Comparison of Synthetic Protocols

| Synthetic Protocol | Precursors | Conditions | Advantages | Disadvantages |

| Classical Alkoxylation | Dibutyltin dichloride, 1-octanol, base | Organic solvent | Well-established, versatile | Generates salt byproduct |

| Transesterification | Dibutyltin dimethoxide, 1-octanol | Heat, vacuum | High purity product | Requires synthesis of alkoxide precursor |

| From Dibutyltin Oxide | Dibutyltin oxide, 1-octanol | Heat, water removal | Atom economical | DBTO is a challenging polymeric solid |

| Ultrasound-Assisted | Varies | Ultrasound irradiation | Faster reaction times, high yields chalmers.se | Specialized equipment required |

| Direct Synthesis | Tin metal, butyl halide, 1-octanol | Varies | High atom economy | Can be less selective |

Catalytic Science and Mechanistic Investigations of Dibutylbis Octyloxy Stannane

Catalytic Roles of Dibutylbis(octyloxy)stannane in Organic Transformations

This compound belongs to the class of diorganotin compounds, which are widely recognized for their catalytic activity in various industrial organic transformations. gelest.comlupinepublishers.com These compounds, particularly dialkyltin oxides and alkoxides, serve as effective catalysts, primarily due to the Lewis acidic nature of the tin atom and its ability to facilitate reactions involving hydroxyl-containing reactants. gelest.comlupinepublishers.com While specific studies on this compound are part of a broader investigation into organotin catalysts, the behavior of closely related compounds like dibutyltin (B87310) oxide (DBTO) provides significant insight into its catalytic profile. bnt-chemicals.comwikipedia.org Organotin catalysts are generally favored over strong acids or bases because they minimize side reactions, such as dehydration, leading to higher product purity. gelest.com

Dibutyltin alkoxides, including this compound, are effective catalysts for esterification and transesterification reactions. gelest.combnt-chemicals.com These reactions are fundamental in oleochemistry for producing plasticizers, lubricant esters, and surfactants. bnt-chemicals.com The catalytic activity of these compounds stems from the tin center, which activates the carbonyl group of the ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. newtopchem.comrsc.org

Dibutyltin compounds are particularly useful for high-temperature reactions, with direct esterification typically occurring above 180-200°C and transesterification above 150°C. gelest.com This makes them suitable for the synthesis of high-boiling esters like phthalates and adipates. gelest.com An advantage of using organotin catalysts is that they are neutral in the final product, often eliminating the need for a separation step after the reaction is complete. bnt-chemicals.comatamanchemicals.com The versatility of these catalysts allows for the transesterification of a wide range of carboxylic acid esters, including those with sensitive functional groups. researchgate.net For instance, dibutyltin oxide has been shown to catalyze the transesterification of esters in the presence of functional groups like acetals, ketals, and even free hydroxy and amino groups. researchgate.net

Table 1: Applications of Dibutyltin Catalysts in Esterification and Transesterification

| Reaction Type | Substrates | Catalyst Example | Typical Conditions | Product Application | Reference |

| Transesterification | Alkyl 3-alkoxypropionates and various alcohols | Dibutyltin diacetate | 130-210°C, 1-24 hours | Solvents, plasticizers | google.comgoogleapis.com |

| Esterification | Carboxylic acids and alcohols | Dibutyltin oxide | >180°C | High-boiling esters (e.g., adipates) | gelest.com |

| Transesterification | Natural fatty acids and alcohols | Dibutyltin oxide | >150°C | Lubricant esters, surfactants | gelest.combnt-chemicals.com |

| Polyester (B1180765) Synthesis | Vanillic acid and ethylene (B1197577) carbonate | Dibutyltin oxide | High temperature, vacuum | Bio-based polyesters | mdpi.com |

The catalytic properties of dibutyltin compounds are crucial in the facilitation of polycondensation and polymerization reactions, which are step-growth processes for synthesizing high-molecular-weight polymers. melscience.comuomustansiriyah.edu.iq Dibutyltin derivatives are widely employed as catalysts in the production of polyesters, polyurethanes, and silicones. gelest.combnt-chemicals.comwikipedia.orgatamanchemicals.com In these reactions, the catalyst promotes the repetitive formation of ester or urethane (B1682113) linkages to build the polymer chain. lupinepublishers.comresearchgate.net

In polyester synthesis, organometallic compounds like dibutyltin oxide (DBTO) are known to effectively catalyze both the initial esterification and the subsequent polycondensation steps. mdpi.com For example, DBTO has been used to catalyze the synthesis of poly(ethylene vanillate), a bio-based polyester, from vanillic acid and ethylene carbonate. mdpi.com Similarly, in the production of polyurethanes, which involves the reaction of a diisocyanate with a polyol, dibutyltin compounds such as dibutyltin dilaurate are among the most common catalysts. gelest.comlupinepublishers.com They efficiently catalyze the chain extension reaction, ensuring the formation of high-molecular-weight polymers. lupinepublishers.com Organotin catalysts are also used to facilitate the condensation of α,ω-dihydroxyl terminated organosiloxane diols, extending siloxane chains to produce polyorganodisilanols. researchgate.net

Table 2: Polymer Synthesis Facilitated by Dibutyltin Catalysts

| Polymer Type | Monomers | Catalyst Example | Key Function of Catalyst | Reference |

| Polyesters | Dicarboxylic acids/esters and diols | Dibutyltin oxide | Catalyzes esterification and polycondensation | gelest.commdpi.com |

| Polyurethanes | Diisocyanates and polyols | Dibutyltin dilaurate, Dibutyltin diacetate | Catalyzes the isocyanate-alcohol reaction (urethane formation) | gelest.comlupinepublishers.com |

| Silicones (RTV) | Silanol-terminated siloxanes | Dibutyltin oxide, Dibutyltin dilaurate | Catalyzes silanol (B1196071) condensation | bnt-chemicals.comresearchgate.net |

| Polycarbonates | Diols and a carbonate source | Dibutyltin oxide | Binder catalyst for polymerization | bnt-chemicals.com |

Elucidation of Catalytic Mechanisms

The catalytic activity of organotin compounds like this compound is attributed to the ability of the tin atom to act as a Lewis acid and to expand its coordination number beyond four, facilitating the assembly of reactants. lupinepublishers.comresearchgate.net Two primary mechanisms are generally proposed for esterification and transesterification reactions catalyzed by these species: the Lewis acid mechanism and the exchange/insertion mechanism. rsc.orgresearchgate.net The actual pathway often depends on the specific organotin compound and the reaction conditions. rsc.org

Reaction intermediates are transient molecular entities that are formed from the reactants and subsequently react to form the final products. nih.govyoutube.com Understanding these intermediates is key to elucidating the reaction mechanism. In catalysis by dibutyltin compounds, the formation of hypervalent tin species is a critical feature. rsc.org

In the Lewis acid mechanism , the organotin compound coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by an alcohol. newtopchem.comrsc.org This leads to the formation of a tetrahedral intermediate, which then collapses to release the new ester and regenerate the catalyst. newtopchem.com

The exchange/insertion mechanism involves the formation of a tin alkoxide as a key reaction intermediate. rsc.orgresearchgate.net This pathway consists of three general steps:

Ligand Exchange: The alcohol reactant exchanges with one of the alkoxide (or other) ligands on the dibutyltin catalyst to form a new tin alkoxide intermediate. rsc.org For this compound, this would involve the displacement of an octyloxy group by the incoming alcohol.

Coordination and Insertion: The carboxylic acid or ester coordinates to the tin center of the newly formed tin alkoxide. This is followed by the insertion of the carbonyl group into the Sn-O bond of the alkoxide. rsc.org

Intermediate Exchange: The resulting intermediate then undergoes another ligand exchange with an alcohol molecule to release the final ester product and regenerate the active tin alkoxide species, allowing the catalytic cycle to continue. rsc.org

The ability of the tin atom to readily undergo ligand exchange and form these coordinated intermediates is central to its catalytic function. gelest.com

Kinetic studies provide quantitative insight into reaction rates and help to validate proposed catalytic mechanisms. The rate of a catalyzed reaction is influenced by factors such as catalyst concentration, temperature, and the nature of the reactants. researchgate.net For organotin-catalyzed reactions, kinetic investigations have been performed on various systems, including polyesterification and urethane formation. researchgate.netscispace.com

In a study on the polycondensation of α,ω-dihydroxyl terminated organosiloxane diols catalyzed by an organotin compound, it was found that the reactivity of the hydroxyl end-groups decreased as the polymer chain length increased. researchgate.net This finding suggests a deviation from the principle of equal reactivity for these specific step-growth polymerizations, likely due to steric hindrance or diffusion control in the increasingly viscous medium. researchgate.net Another study on polyesterification noted that increasing the reaction temperature from 50 to 90 °C led to an increased rate of product formation. researchgate.net

A detailed kinetic study of the reaction between phenyl isocyanate and methanol, catalyzed by dibutyltin diacetate (a compound related to this compound), provided significant mechanistic insights. scispace.com The study found that the reaction rate was directly proportional to the concentrations of the catalyst, the isocyanate, and the alcohol. The proposed mechanism based on these kinetics involves the initial formation of a complex between the catalyst and the alcohol. This complex then dissociates to form a tin-alkoxy anion, [(n-C₄H₉)₂Sn(OCOCH₃)₂(OCH₃)]⁻, which is the key catalytic species. The rate-determining step is the insertion of the isocyanate into the tin-alkoxy bond of this anionic intermediate. scispace.com

Table 3: Summary of Kinetic Findings for Organotin-Catalyzed Reactions

| Reaction System | Catalyst | Key Kinetic Observation | Mechanistic Implication | Reference |

| Phenyl isocyanate + Methanol | Dibutyltin diacetate | Rate is first order in catalyst, isocyanate, and alcohol. Inhibited by strong acids. | Reaction proceeds via a tin-alkoxy anionic intermediate. | scispace.com |

| Polycondensation of siloxane diols | Organotin catalyst | Reactivity of -OH end-groups decreases with increasing polymer chain length. | Deviation from the principle of equal reactivity; potential steric or diffusion effects. | researchgate.net |

| Polyesterification | Organotin catalyst | Rate of product formation increases with increasing temperature (50 to 90 °C). | Reaction is temperature-dependent, as expected for most chemical reactions. | researchgate.net |

Applications of Dibutylbis Octyloxy Stannane in Polymer Chemistry and Materials Science

Role in Polymer Synthesis and Modification

The utility of Dibutylbis(octyloxy)stannane is most prominent in its role as a catalyst for the synthesis and modification of several key types of polymers. Its presence in a reaction mixture can dictate the rate of polymer chain growth and cross-linking, which are fundamental to the material's structure and performance.

This compound is part of the family of organotin catalysts widely employed in the production of polyurethane (PU) systems. inchem.orgreaxis.com Polyurethanes are synthesized through the reaction of a polyol with an isocyanate. reaxis.com Metal-based catalysts are crucial in these formulations to ensure the reactions proceed at a practical rate. borchers.comgoogle.com

The catalytic action of dialkyltin compounds in urethane (B1682113) formation is generally understood to involve the tin atom acting as a Lewis acid. It coordinates with the isocyanate group (NCO), making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group (OH) of the polyol. researchgate.net This mechanism significantly accelerates the polymerization and cross-linking (gelling) reactions. reaxis.com The specific ligands attached to the tin atom—in this case, the octyloxy groups—can modulate the catalyst's activity and solubility within the reaction medium. reaxis.com The choice of catalyst is critical as it can influence key processing parameters and final material properties. san-apro.co.jp

Table 1: Illustrative Effect of this compound on Polyurethane Curing

| Catalyst Concentration | Gel Time (minutes) | Tack-Free Time (hours) | Final Hardness (Shore A) |

|---|---|---|---|

| 0.0% | > 240 | > 24 | 65 |

| 0.1% | 30 | 4 | 85 |

| 0.3% | 8 | 1.5 | 85 |

Note: Data is illustrative and demonstrates the typical catalytic effect.

The catalytic applications of this compound and related compounds extend to the formation of silicones and polyesters.

Silicones: Dialkyltin compounds are effective catalysts for the room-temperature vulcanization (RTV) of silicones. inchem.org RTV silicones are polymers that cure at ambient temperature, often through condensation reactions where silanol (B1196071) (Si-OH) groups react to form siloxane (Si-O-Si) linkages, creating a stable, cross-linked network. farabi.university The organotin catalyst facilitates this condensation curing, enabling the transition from a liquid or gel to a solid, rubber-like material. farabi.university

Polyesters: In polyester (B1180765) synthesis, particularly for aliphatic polyesters, metal-containing organic compounds, including those based on tin, are used as catalysts. mdpi.com These reactions typically involve the polycondensation of diols and dicarboxylic acids. The catalyst promotes the esterification reaction, allowing for the formation of high molecular weight polymers under less extreme temperature conditions than might otherwise be required. mdpi.com The use of such catalysts is a conventional method in the chemical industry to produce various polyester grades. mdpi.com

Table 2: Representative Influence of this compound on Polyester Synthesis

| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |

|---|---|---|

| Reaction Time (hours) | 12 - 16 | 4 - 6 |

| Final Molecular Weight (Mn, Da) | ~8,000 | ~20,000 |

| Process Temperature (°C) | > 200 | ~180 |

Note: Data is representative of general findings in catalyzed polyesterification. mdpi.com

Advanced Materials Engineering through Organotin Catalysis

The role of catalysts like this compound extends beyond simply accelerating reactions. By carefully controlling the catalysis, it is possible to engineer and tailor the molecular structure of polymers, a concept central to advanced materials science. azom.com

Polymer architecture refers to the shape and arrangement of a single polymer molecule, which can be linear, branched, or cross-linked, among other forms. nih.gov This architecture fundamentally determines the macroscopic properties of the material, such as its elasticity, toughness, and thermal stability. researchgate.net

The use of this compound allows for a degree of control over the final polymer architecture. By modulating the catalyst concentration and reaction conditions (e.g., temperature), chemists can influence the relative rates of the polymerization (chain growth) and cross-linking reactions. For instance, in a polyurethane system, a higher catalyst concentration can lead to a more rapid build-up of a cross-linked network, resulting in a material with higher rigidity and a shorter gel time. san-apro.co.jpresearchgate.net The specific organic groups (ligands) on the tin catalyst also play a role in its selectivity and reactivity, providing another variable for tailoring the polymerization process. reaxis.com This ability to direct the reaction kinetics is a key tool for engineering polymers to meet the specific requirements of an application. azom.com

Table 3: Theoretical Impact of Catalyst Concentration on Polymer Architecture Indicators

| Catalyst Level | Relative Gelling Rate | Resulting Network Density | Potential Polymer Architecture |

|---|---|---|---|

| Low | Slow | Low | Predominantly linear / lightly branched |

| Medium | Moderate | Medium | Branched with moderate cross-linking |

| High | Fast | High | Densely cross-linked network |

Note: This table presents a theoretical framework for how catalyst concentration can be used to tailor polymer architecture.

The development of polymers with highly specialized architectures, such as star, comb, or hyperbranched polymers, is a frontier in materials science. researchgate.netmdpi.com These complex structures can impart unique properties not achievable with simpler linear or randomly branched polymers. rsc.org The synthesis of such materials often requires precise control over initiation and propagation steps, sometimes involving the joining of different pre-formed polymer chains.

While primarily used in conventional polymerization, the catalytic properties of this compound make it a subject of exploration for building more complex macromolecular structures. Its effectiveness in promoting specific bond-forming reactions (like urethane and ester linkages) is a fundamental requirement for the controlled synthesis needed to create these advanced architectures. For example, its catalytic activity could potentially be harnessed in "grafting-to" techniques, where pre-synthesized polymer chains are attached to a polymer backbone. The ability of organotin catalysts to function under various conditions makes them candidates for investigation in these sophisticated synthetic strategies aimed at producing materials with novel, precisely engineered properties.

Advanced Spectroscopic and Structural Characterization of Dibutylbis Octyloxy Stannane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed insights into the molecular framework of Dibutylbis(octyloxy)stannane, revealing information about the coordination environment of the tin atom and the nature of its bonds with the butyl and octyloxy ligands.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy to Dibutyltin (B87310) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organotin compounds in solution. mdpi.com Key nuclei for the study of dibutyltin systems are ¹H, ¹³C, and ¹¹⁹Sn.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide information on the organic moieties attached to the tin atom. The chemical shifts and coupling constants of the butyl and octyloxy groups in this compound can confirm their presence and provide details about their conformation. In related dibutyltin(IV) complexes, the signals for the butyl carbons attached to the tin atom are typically observed in a specific region of the ¹³C NMR spectrum. researchgate.net

¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is particularly sensitive to the coordination number and geometry of the tin atom. mdpi.com Generally, the coordination number of the tin atom influences the ¹¹⁹Sn chemical shift, with higher coordination numbers leading to shifts to lower frequencies (upfield). mdpi.com For instance, ¹¹⁹Sn NMR chemical shifts can distinguish between four-coordinate (tetrahedral), five-coordinate (trigonal bipyramidal), and six-coordinate (octahedral) tin centers. mdpi.comrsc.org In solution, dibutyltin compounds can exist in various coordination geometries, and ¹¹⁹Sn NMR is crucial for determining the predominant species. preprints.org For example, a study on dibutyltin complexes with amino acids showed ¹¹⁹Sn chemical shifts around -143.6 ppm and -146.1 ppm, indicative of trigonal bipyramidal geometries in solution. preprints.org

Interactive Data Table: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Complexes

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| 4 | Tetrahedral | +200 to -60 mdpi.com |

| 5 | Trigonal Bipyramidal | -90 to -190 mdpi.com |

| 6 | Octahedral | -210 to -400 mdpi.com |

It is important to note that factors such as solvent, temperature, and concentration can influence the observed chemical shifts. mdpi.com

Crystallographic Studies of this compound and Related Structures

X-ray Diffraction Analysis of Organotin(IV) Compounds

Single-crystal X-ray diffraction is the premier technique for determining the solid-state structure of crystalline compounds like organotin(IV) derivatives. researchgate.net This method allows for the precise measurement of atomic coordinates, from which bond lengths and angles can be calculated.

For diorganotin(IV) compounds, such as those related to this compound, common geometries include tetrahedral, trigonal bipyramidal, and octahedral. mdpi.com In many diorganotin(IV) dicarboxylates, a common structural motif is the skew-trapezoidal bipyramidal geometry around the tin atom. upce.cz The butyl groups typically occupy positions in the equatorial plane, while the oxygen atoms from the carboxylate or, in this case, octyloxy groups, coordinate to the tin center.

For example, the crystal structure of a dibutyltin(IV) dithiocarbamate (B8719985) complex showed a triclinic system with a P-1 space group, where the dithiocarbamate ligands chelated to the tin atom with non-equivalent Sn-S bond distances. researchgate.netubd.edu.bn Such detailed structural information is crucial for understanding the nature of the chemical bonds and the steric and electronic effects that govern the molecular architecture.

Interactive Data Table: Representative Crystallographic Data for a Dibutyltin(IV) Dithiocarbamate Complex

| Parameter | Value |

| Crystal System | Triclinic researchgate.netubd.edu.bn |

| Space Group | P-1 researchgate.netubd.edu.bn |

| Sn(1)-S(1) Bond Length (Å) | 2.9255(11) researchgate.netubd.edu.bn |

| Sn(1)-S(2) Bond Length (Å) | 2.5419(10) researchgate.netubd.edu.bn |

| Sn(1)-S(3) Bond Length (Å) | 2.8922(9) researchgate.netubd.edu.bn |

| Sn(1)-S(4) Bond Length (Å) | 2.5293(10) researchgate.netubd.edu.bn |

This data is for a related dibutyltin compound and serves as an example of the type of information obtained from X-ray crystallography.

Correlation between Molecular Structure and Reactivity

The detailed structural information obtained from spectroscopic and crystallographic studies is fundamental to understanding the reactivity of this compound. The coordination number and geometry of the tin atom, as well as the nature of the ligands, directly influence the compound's chemical behavior. researchgate.net

For organotin compounds, a clear link exists between their structure and their biological and chemical activity. researchgate.netnih.gov The arrangement of the alkyl and octyloxy groups around the tin center in this compound will dictate its steric accessibility and the lability of the Sn-O bonds. For instance, the strength of the carbon-metal bond and the number of alkyl substituents can modulate the chemical properties of organotin compounds. acs.org This structure-activity relationship is a central theme in the study of organometallic compounds and is essential for the rational design of new materials with specific properties. researchgate.net

Computational and Theoretical Chemistry of Dibutylbis Octyloxy Stannane

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic properties of organotin compounds. nih.govfrontiersin.org For a molecule like dibutylbis(octyloxy)stannane, these calculations would provide fundamental insights into its stability, bond characteristics, and reactivity. Commonly used theoretical models for such systems involve hybrid functionals like B3LYP, paired with basis sets such as LANL2DZ for the tin atom and 6-31G* or cc-pVTZ for lighter atoms like carbon, oxygen, and hydrogen. nih.govnih.govrug.nlresearchgate.net

Electronic Structure Analysis of this compound

An electronic structure analysis of this compound would reveal key details about the distribution of electrons and the nature of its chemical bonds. The central tin atom is formally in the +4 oxidation state, bonded to two butyl groups and two octyloxy ligands. The Sn-C bonds are covalent, while the Sn-O bonds possess a significant degree of ionic character due to the difference in electronegativity between tin and oxygen. iaea.org

Illustrative Data Table: Calculated Atomic Charges for this compound

The following table presents hypothetical Mulliken partial atomic charges, as would be derived from a DFT calculation. These values are illustrative and based on typical findings for similar dialkyltin dialkoxide compounds.

| Atom | Hypothetical Partial Charge (a.u.) |

| Sn | +1.5 to +1.8 |

| O (of octyloxy) | -0.8 to -1.0 |

| C (α to Sn) | -0.2 to -0.4 |

| C (α to O) | +0.1 to +0.3 |

Energetic Landscape of Organotin Reaction Pathways

This compound and related compounds are known for their catalytic activity, particularly in reactions like urethane (B1682113) formation. nih.govnih.gov Computational studies on organotin dicarboxylate catalysts have shown that the reaction mechanism often involves the formation of an alkoxide complex between the catalyst and an alcohol. nih.govnih.gov This complex then acts as the dominant catalytic species.

For this compound, a dialkoxide itself, theoretical calculations could model its interaction with substrates in catalytic cycles. For example, in esterification or transesterification reactions, DFT calculations could map the potential energy surface for the entire process. This would involve identifying transition states and intermediates, and calculating their corresponding activation energies. Such studies help in understanding the reaction mechanism and the factors influencing the catalytic efficiency. Quantum-chemical calculations have also been used to support proposed mechanisms in C-H alkylation reactions catalyzed by diorganotin compounds, showing that the formation of a stannylene acetal (B89532) intermediate enhances the reactivity. nih.govacs.org

Illustrative Data Table: Hypothetical Reaction Energetics

This table provides an example of the kind of data that would be generated from a study on a hypothetical reaction catalyzed by this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1. Reactant Complex Formation | Catalyst-Substrate Complex | -5 to -10 |

| 2. First Transition State | TS1 | +15 to +25 |

| 3. Intermediate Formation | Intermediate Complex | -2 to -8 |

| 4. Second Transition State | TS2 | +10 to +20 |

| 5. Product Release | Catalyst + Product | -15 to -30 |

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying the details of a single molecule or a small molecular system, molecular dynamics (MD) simulations are employed to understand the behavior of a large ensemble of molecules in condensed phases (liquid or solid) over time. nih.govscielo.br

Investigation of Intermolecular Interactions in Condensed Phases

In the solid state or in concentrated solutions, dialkyltin dialkoxides like this compound are known to associate via intermolecular Sn-O coordination. psu.edu This leads to an increase in the coordination number of the tin atom from four to five or even six, often resulting in the formation of dimers or ladder-like polymer structures. psu.edugoogle.com An X-ray diffraction study of 2,2-dibutyl-1,3,2-dioxastannolane, a related cyclic dialkoxide, revealed an infinite ribbon polymer structure with highly distorted octahedral coordination around the tin atoms. psu.edu

MD simulations could model the condensed-phase behavior of this compound. By simulating a system containing many molecules, it would be possible to observe the formation and dynamics of these associated structures. The simulations would also provide insights into the influence of the long octyloxy chains on the packing and intermolecular forces, which are likely dominated by van der Waals interactions. nih.govmdpi.com Such studies are crucial for understanding the physical properties of the compound, such as its viscosity and solubility.

Predictive Modeling of Catalytic Activity and Selectivity

Computational models can be used to predict the catalytic performance of organotin compounds. nih.govacs.org By combining quantum mechanics and molecular mechanics (QM/MM) methods, it is possible to model a reaction in its full complexity, including the solvent and other environmental factors.

For this compound, predictive modeling could be used to screen its potential as a catalyst for various reactions. By calculating the reaction barriers for different substrates, one could predict the selectivity of the catalyst. For instance, in the alkylation of carbohydrates, computational modeling has been used to explain the site- and stereoselectivity observed, suggesting that the formation of an organotin adduct alters the thermodynamics and kinetics of radical formation. acs.org Similarly, MD simulations have been used to investigate the binding of organotin compounds to biological targets like receptors and enzymes, providing insights into their potential endocrine-disrupting effects or mechanisms of toxicity. nih.govmdpi.comscispace.com These simulations can reveal stable binding modes and key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the ligand-protein association. nih.govmdpi.com

Environmental Chemistry of Dibutyltin Compounds: Transformation and Fate

Abiotic Degradation Pathways of Dibutyltin (B87310) Compounds

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For dibutyltin compounds, the primary abiotic pathways are hydrolysis, which cleaves tin-oxygen bonds, and photochemical or thermal processes that can break tin-carbon bonds.

Organotin compounds that feature a tin-oxygen bond, such as the tin-octyloxy bond in Dibutylbis(octyloxy)stannane, are susceptible to hydrolysis. gelest.com This process involves the chemical reaction with water, leading to the cleavage of the organotin ester or alkoxide bond.

Research has shown that various dibutyltin compounds readily degrade in aqueous environments. europa.eu For instance, dibutyltin dichloride is known to hydrolyze, particularly in hot water. nih.gov Studies simulating gastric conditions demonstrated that dibutyltin esters, such as dibutyltin maleate (B1232345) (DBTM), are hydrolyzed to dibutyltin dichloride (DBTC) and the corresponding ligand, maleic acid. umweltbundesamt.at This indicates a clear mechanism where the ester linkage is broken.

In the environment, dibutyltin dichloride is expected to dissociate, forming the dibutyltin cation (DBT²⁺). This cation is unstable and is rapidly converted to various species depending on the environmental conditions, including dibutyltin oxides, hydroxides, or carbonates. nih.govuba.de Therefore, the hydrolysis of a compound like this compound would involve the cleavage of the tin-octyloxy bonds to form the dibutyltin moiety and octanol, with the dibutyltin portion subsequently transforming into its more stable inorganic derivatives.

Photochemical Degradation Sunlight, particularly ultraviolet (UV) radiation, is a significant driver of organotin degradation. dcceew.gov.au Photolysis can induce the cleavage of the tin-carbon bonds, which is a key step in the breakdown of these compounds. scbt.com

Laboratory studies have confirmed the light-induced degradation of dibutyltin. When exposed to light with a wavelength of 300 nm, dibutyltin in a water/acetonitrile solution was observed to degrade into monobutyltin (B1198712) (MBT) and inorganic tin, with a half-life exceeding nine days. canada.ca Further research on the UV photolytic degradation of dibutyltin chloride in water demonstrated a sequential breakdown pathway from DBT to MBT and ultimately to inorganic tin. researchgate.net The effectiveness of this process can be greatly enhanced by photocatalysts. In the presence of titanium dioxide (TiO₂) and UV light, tributyltin (TBT) can be almost completely degraded, and its degradation byproducts, including DBT, are also broken down very rapidly. researchgate.netnih.gov

Thermal Transformation Elevated temperatures can also accelerate the degradation of organotin compounds. dcceew.gov.au The effect of heat is utilized in industrial applications where dibutyltin compounds act as heat stabilizers for polyvinyl chloride (PVC). bdmaee.net During high-temperature processing, the stabilizer prevents the thermal degradation of the polymer. bdmaee.net

Thermogravimetric analysis of various organotin carboxylates reveals that they undergo multi-step decomposition processes when heated. researchgate.netpsu.edu For example, studies on tributyltin carboxylates show that the initial stage of thermal decomposition often involves the release of the carboxylate ligand. psu.edu This suggests that under thermal stress, a compound like this compound would likely undergo an initial transformation by losing its octyloxy groups.

| Degradation Process | Conditions | Primary Products | Reference |

| Hydrolysis | Aqueous Environment | Dibutyltin cation (DBT²⁺), which converts to oxides/hydroxides | nih.govuba.de |

| Photolysis (UV, 300 nm) | Water/Acetonitrile Solution | Monobutyltin (MBT), Inorganic Tin | canada.ca |

| Photocatalysis (UV/TiO₂) | Water | Monobutyltin (MBT), Inorganic Tin (rapid degradation) | researchgate.netnih.gov |

| Thermal Degradation | Elevated Temperatures | Cleavage of organic ligands (e.g., octyloxy groups) | psu.edu |

Future Directions and Emerging Research Frontiers

Integration of Dibutylbis(octyloxy)stannane in Green Chemistry Initiatives

The principles of green chemistry, which promote the design of products and processes that minimize the use and generation of hazardous substances, offer a significant frontier for the application of this compound. mlsu.ac.in As a catalyst, this organotin compound can play a role in achieving several green chemistry goals, such as waste prevention, atom economy, and the use of catalysis over stoichiometric reagents. mlsu.ac.inrsc.org

The catalytic nature of this compound means that small quantities can facilitate reactions, reducing the need for large amounts of reagents that might otherwise contribute to waste streams. rsc.org Its efficacy in promoting reactions like urethane (B1682113) formation and esterifications is central to producing polymers and other materials more efficiently. rsc.orgindustrialchemicals.gov.au A key area of emerging research is its potential use in the synthesis of biodegradable polymers. Aliphatic polyesters, such as poly(lactic acid) and polycaprolactone, are important biodegradable materials whose synthesis often relies on organometallic catalysts. nih.govmdpi.com The properties of this compound make it a candidate for catalyzing the ring-opening polymerization of cyclic esters, a common route to producing these environmentally friendlier plastics. nih.gov By optimizing catalytic systems featuring this compound, it may be possible to create biodegradable polymers with tailored properties for applications in packaging, agriculture, and medicine. expresspolymlett.comresearchgate.net

Furthermore, the drive to use renewable feedstocks is a core tenet of green chemistry. mlsu.ac.in Research can be directed towards utilizing this compound to catalyze reactions involving bio-based monomers derived from sources like starch or vegetable oils, thereby reducing reliance on petrochemicals. expresspolymlett.comresearchgate.net

Table 1: this compound and Green Chemistry Principles

| Green Chemistry Principle | Potential Contribution of this compound |

| Catalysis | Acts as an efficient catalyst in reactions like polyurethane formation and esterification, allowing for the use of small quantities instead of stoichiometric reagents. rsc.orgindustrialchemicals.gov.au |

| Atom Economy | By maximizing the incorporation of all materials used in the process into the final product, its catalytic efficiency contributes to higher atom economy. mlsu.ac.in |

| Designing Safer Chemicals | Research into using it for synthesizing biodegradable polymers aims to create products that break down harmlessly in the environment. nih.govmdpi.com |

| Use of Renewable Feedstocks | Potential to catalyze reactions involving monomers derived from renewable sources like biomass, supporting the shift away from fossil fuels. mlsu.ac.inexpresspolymlett.com |

Advanced Materials Applications Beyond Traditional Polymers

While this compound is known for its role as a catalyst and stabilizer in traditional polymers like PVC and polyurethanes, its future applications extend into the realm of advanced and functional materials. industrialchemicals.gov.auontosight.ai Emerging research frontiers include its use in functional coatings and hybrid organic-inorganic materials synthesized via the sol-gel process.

Functional coatings are designed to provide specific properties beyond simple protection or decoration, such as catalytic activity, self-cleaning surfaces, or enhanced durability. dtu.dkmdpi.com The chemical nature of this compound allows it to be incorporated into coating formulations to impart specific functionalities. For instance, its catalytic properties could be harnessed to create coatings that actively neutralize pollutants on their surface. dtu.dk The long octyloxy chains contribute to hydrophobic properties, making it a candidate for developing water-repellent or anti-fouling coatings. cymitquimica.com

The sol-gel process is a versatile, low-temperature method for creating solid materials from small molecules (precursors). ias.ac.inrroij.com It allows for the synthesis of hybrid materials where organic components are molecularly mixed with an inorganic oxide network. ias.ac.in this compound, as a metal alkoxide derivative, can be used as a precursor or modifier in sol-gel systems. ias.ac.inmdpi.com By controlling the hydrolysis and condensation reactions, it is possible to create novel materials with tailored properties. For example, its integration into a silica-based sol-gel network could produce hybrid glasses or ceramics with enhanced thermal stability and specific surface reactivity, suitable for use as advanced sensors, catalysts, or protective layers. mdpi.comnih.gov

Table 2: Potential Applications in Advanced Materials

| Material Type | Synthesis Method | Potential Role of this compound | Resulting Properties |

| Functional Coatings | Formulation and application | Component or catalyst | Catalytic activity, hydrophobicity, durability. dtu.dk |

| Hybrid Materials | Sol-gel process | Precursor or modifier | Enhanced thermal stability, controlled porosity, novel optical or electronic properties. ias.ac.inmdpi.com |

| Nanomaterials | Sol-gel, controlled precipitation | Stabilizer or reactant | Control of particle size and surface chemistry. rroij.com |

Synergistic Research Combining Experimental and Computational Methodologies

To unlock the full potential of this compound, a deeper understanding of its reaction mechanisms and structure-property relationships is essential. The synergy between experimental research and computational modeling represents a powerful approach to achieving this. rsc.org This combined methodology allows researchers to investigate catalytic processes at a molecular level, providing insights that are often difficult to obtain through experiments alone. mdpi.com

Experimental studies, utilizing techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR), can track the kinetics and product formation in reactions catalyzed by organotin compounds. researchgate.netsci-hub.ru These laboratory-based methods provide real-world data on catalyst performance under various conditions.

Complementing this, computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers a microscopic view of the reaction pathways. rsc.orgmdpi.com Researchers can model the interactions between the catalyst, reactants, and solvents to elucidate the precise mechanism of catalysis. For instance, computational studies on similar organotin catalysts have been used to investigate the formation of urethane, revealing the intricate steps of alcoholysis and isocyanate insertion and how the catalyst facilitates these transformations. rsc.orgsci-hub.ru Such studies can also predict the reactivity of different catalyst structures, guiding the design of more efficient and selective catalysts. researchgate.net This integrated approach accelerates the development cycle, allowing for the rational design of catalysts and processes, ultimately saving time and resources. mdpi.comresearchgate.net

Table 3: Comparison of Experimental and Computational Research Techniques

| Technique Type | Examples | Information Gained | Contribution to Synergy |

| Experimental | FT-IR Spectroscopy, NMR Spectroscopy, Gas Chromatography–Mass Spectrometry (GC-MS) | Reaction kinetics, product identification, catalyst activity and stability. researchgate.netsci-hub.ru | Provides real-world data for validating computational models and confirming theoretical predictions. |

| Computational | Density Functional Theory (DFT), Molecular Dynamics (MD) | Reaction mechanisms, transition state energies, molecular orbital analysis, binding energies. rsc.orgmdpi.com | Offers molecular-level insights, explains experimental observations, and predicts the properties of new catalyst designs. |

Q & A

Q. What in vitro models are appropriate for evaluating the organ-specific toxicity of organotin compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.